An In-depth Technical Guide to (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
An In-depth Technical Guide to (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This class of heterocyclic compounds, characterized by the fusion of a benzene ring and an imidazole ring, is a prevalent scaffold in numerous FDA-approved drugs.[3][4] The therapeutic versatility of benzimidazoles stems from their ability to interact with a diverse range of biological targets, which is attributed to their unique structural and electronic properties. The 2-substituted benzimidazoles, in particular, have been extensively explored, leading to the development of agents with antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[5][6][7]
This technical guide focuses on a specific derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid . The introduction of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole core can significantly influence the compound's lipophilicity, steric profile, and interaction with target proteins, potentially leading to novel therapeutic applications. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.[8] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While detailed experimental data for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid is not extensively available in the public domain, the key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 717863-10-0 | [9] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| Predicted Boiling Point | 377.3±17.0 °C | [10] |
| Predicted Density | 1.394±0.06 g/cm³ | [10] |
| Predicted pKa | 3.60±0.30 | [10] |
| Predicted Solubility | Soluble in Methanol | [10] |
Synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
The synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid can be achieved through a two-step process, beginning with the formation of the 2-isobutyl-1H-benzimidazole core, followed by the N-alkylation of the imidazole ring with an acetic acid moiety. A plausible and efficient synthetic route is outlined below.
Step 1: Synthesis of 2-isobutyl-1H-benzimidazole via Phillips-Ladenburg Condensation
The initial step involves the condensation of o-phenylenediamine with isovaleric acid (3-methylbutanoic acid) under acidic conditions. This reaction, a variation of the Phillips-Ladenburg synthesis, is a well-established method for the formation of 2-substituted benzimidazoles.[11] The acidic medium facilitates the cyclization and dehydration process to yield the benzimidazole ring.
Step 2: N-Alkylation to Yield (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
The second step is the N-alkylation of the synthesized 2-isobutyl-1H-benzimidazole with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[12] The base deprotonates the nitrogen of the imidazole ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the haloacetic acid, resulting in the desired product.
Potential Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][13] The incorporation of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring is anticipated to confer specific biological properties. While specific studies on (2-isobutyl-1H-benzimidazol-1-yl)acetic acid are limited, the known activities of analogous compounds suggest several potential therapeutic applications.
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Antimicrobial Activity: Benzimidazole derivatives are known to exhibit potent antibacterial and antifungal activities.[5][14] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The synthesized compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
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Anti-inflammatory and Analgesic Activity: Several 2-substituted benzimidazole-1-acetic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][12] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.
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Anticancer Activity: The benzimidazole core is present in several anticancer agents. The mechanism of action can vary, including inhibition of tubulin polymerization, kinase inhibition, or induction of apoptosis.[4]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid and a general protocol for the evaluation of its antibacterial activity.
Protocol 1: Synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Step 1: Synthesis of 2-isobutyl-1H-benzimidazole
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In a round-bottom flask, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 4 N hydrochloric acid (50 mL).
-
To this suspension, add isovaleric acid (12.2 g, 0.12 mol).
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-isobutyl-1H-benzimidazole.
Step 2: Synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
-
In a dry round-bottom flask, dissolve 2-isobutyl-1H-benzimidazole (8.7 g, 0.05 mol) in dry chloroform (100 mL).
-
Add pyridine (4.0 mL, 0.05 mol).
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To this solution, add chloroacetic acid (4.7 g, 0.05 mol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After cooling, wash the viscous residue with acetone and recrystallize from ethanol to yield (2-isobutyl-1H-benzimidazol-1-yl)acetic acid.[12]
Protocol 2: In-Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of 6 mm diameter in the agar plates.
-
Prepare different concentrations of the test compound (2-isobutyl-1H-benzimidazol-1-yl)acetic acid in a suitable solvent (e.g., DMSO).
-
Add 100 µL of each concentration of the test compound to the respective wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Conclusion
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented pharmacological activities of related benzimidazole derivatives, this compound warrants further investigation for its potential antimicrobial, anti-inflammatory, and other biological activities. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling further preclinical evaluation. As research in the field of medicinal chemistry continues to evolve, the exploration of novel benzimidazole derivatives like the one discussed herein will be crucial for the discovery of next-generation therapeutics.
References
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Figure 1. Structure of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid with atom numbering.
